2-(6-羟基苯并呋喃-3-基)乙酸甲酯

描述

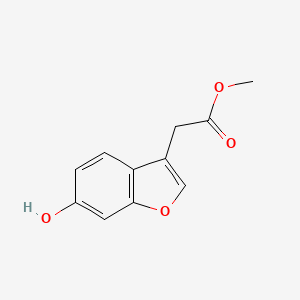

“Methyl 2-(6-hydroxybenzofuran-3-yl)acetate” is a chemical compound with the molecular formula C11H10O4 . It has a molecular weight of 206.2 and is typically stored at 2-8°C . The compound is in liquid form .

Molecular Structure Analysis

The InChI code for “Methyl 2-(6-hydroxybenzofuran-3-yl)acetate” is 1S/C11H10O4/c1-14-11(13)4-7-6-15-10-5-8(12)2-3-9(7)10/h2-3,5-6,12H,4H2,1H3 . This code provides a specific string of characters that represents the molecular structure of the compound.Physical And Chemical Properties Analysis

“Methyl 2-(6-hydroxybenzofuran-3-yl)acetate” is a liquid at room temperature . It has a molecular weight of 206.2 . The compound should be stored at 2-8°C . The boiling point is predicted to be 213.3±9.0 °C at a pressure of 760 Torr .科学研究应用

酰化及衍生物合成

- 2-(6-羟基苯并呋喃-3-基)乙酸甲酯及其相关化合物用于合成各种化学衍生物。例如,二甲基羟基苯并呋喃与不同酸的酰化反应会产生混合的酰基化合物,突出了该分子在形成多样化学结构中的作用 (Kawase, Nanbu, & Miyoshi, 1968)。

化学合成优化

- 该化合物在优化化学合成工艺中也发挥作用。一个例子是 6-羟基苯并呋喃的改进合成,其中 2-(6-羟基苯并呋喃-3-基)乙酸甲酯衍生物可以参与简化工艺,使其更具成本效益和环境友好性 (Song et al., 2016)。

光引发剂和化学反应

- 2-(6-羟基苯并呋喃-3-基)乙酸甲酯衍生物用于合成光引发剂,即在光照下引发化学反应的物质。这些物质在 3D 打印和涂料等各种工业应用中很重要 (Zhao, Qian, Gong, & Chen, 2011)。

苯并呋喃环形成

- 该化合物在苯并呋喃衍生物的合成中至关重要。这包括将羟基芳基烷基化合物转化为苯并呋喃衍生物,这在制药和材料科学研究中具有重要意义 (Gutnov et al., 1999)。

抗烟草花叶病毒活性

- 2-(6-羟基苯并呋喃-3-基)乙酸甲酯的衍生物已被研究其抗烟草花叶病毒活性,这对于保护农作物和确保农业生产力至关重要 (Kong et al., 2015)。

抗菌剂

- 该化合物还可用于合成抗菌剂。其衍生物已被测试其抗菌和抗真菌活性,证明了其在解决微生物耐药性问题方面的潜力 (Reddy et al., 2005)。

发芽抑制

- 2-(6-羟基苯并呋喃-3-基)乙酸甲酯衍生物用于发芽抑制相关研究。这在农业中具有应用,特别是在了解和管理杂草生长方面 (Oh et al., 2002)。

潜在抗癌剂

- 该化合物的衍生物正在研究其作为潜在抗癌剂的可能性。这包括研究它们抑制微管蛋白聚合的能力,微管蛋白聚合是癌症治疗中的一个关键靶点 (Pieters et al., 1999)。

安全和危害

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include P280, P301+P312, and P302+P352 , which advise wearing protective gloves/protective clothing/eye protection/face protection, calling a POISON CENTER or doctor if you feel unwell, and washing with plenty of water if it comes into contact with skin .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Methyl 2-(6-hydroxybenzofuran-3-yl)acetate involves the reaction of 6-hydroxybenzofuran-3-carboxylic acid with methanol and acetic anhydride in the presence of a catalyst to form the methyl ester of the acid.", "Starting Materials": [ "6-hydroxybenzofuran-3-carboxylic acid", "Methanol", "Acetic anhydride", "Catalyst" ], "Reaction": [ "Step 1: Dissolve 6-hydroxybenzofuran-3-carboxylic acid in methanol.", "Step 2: Add acetic anhydride to the solution and stir.", "Step 3: Add a catalyst to the mixture and heat under reflux for several hours.", "Step 4: Cool the mixture and filter the precipitate.", "Step 5: Wash the precipitate with cold methanol and dry.", "Step 6: Recrystallize the product from a suitable solvent to obtain pure Methyl 2-(6-hydroxybenzofuran-3-yl)acetate." ] } | |

| 726174-52-3 | |

分子式 |

C11H10O4 |

分子量 |

206.19 g/mol |

IUPAC 名称 |

methyl 2-(6-hydroxy-1-benzofuran-3-ylidene)acetate |

InChI |

InChI=1S/C11H10O4/c1-14-11(13)4-7-6-15-10-5-8(12)2-3-9(7)10/h2-5,12H,6H2,1H3 |

InChI 键 |

WAYZUAFLMLFPIM-UHFFFAOYSA-N |

SMILES |

COC(=O)CC1=COC2=C1C=CC(=C2)O |

规范 SMILES |

COC(=O)C=C1COC2=C1C=CC(=C2)O |

溶解度 |

not available |

产品来源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(Trifluoromethyl)benzoyl]azepane](/img/structure/B2473396.png)

![N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-2-naphthamide](/img/structure/B2473397.png)

![3-[[1-(Cyclohexylmethyl)piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2473400.png)

![3-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2473402.png)

![3-(2-chlorobenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2473403.png)

![1-(methylsulfonyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B2473416.png)

![5-methyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2473418.png)